molecular formula C17H16N2O2S2 B3012411 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1251578-42-3

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3012411
CAS No.: 1251578-42-3
M. Wt: 344.45
InChI Key: BRNQSEVQLWOPKZ-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic chemical compound designed for research applications. Its molecular structure incorporates two privileged pharmacophores in medicinal chemistry: a benzothiazole moiety linked via an ether bond to a piperidine ring, which is further functionalized with a thiophene carbonyl group. This specific architecture suggests potential for interaction with various biological targets. The benzothiazole nucleus is a scaffold of significant interest in drug discovery, with documented scientific reports highlighting its diverse pharmacological activities. Research on benzothiazole derivatives has demonstrated promising antitubercular activity , including action against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis . Furthermore, the benzothiazole core is found in compounds investigated for their antiviral properties against a range of viruses . The piperazine and piperidine heterocycles, which are structurally similar to the piperidinyl group in this compound, are also established in pharmacology, with many FDA-approved drugs featuring these rings for treating viral infections and other conditions . The inclusion of the thiophene ring, another common heterocycle in medicinal chemistry, further enhances the molecular diversity and potential research utility of this compound. As a hybrid molecule, (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone represents a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the fields of infectious diseases and antimicrobial resistance. Researchers are encouraged to investigate its specific mechanism of action and inhibitory potential. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(15-6-3-11-22-15)19-9-7-12(8-10-19)21-17-18-13-4-1-2-5-14(13)23-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQSEVQLWOPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Heterocyclic Substituents

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 2034572-96-6)
  • Key Difference : Replaces the benzothiazole with a benzothiophene.
  • This may decrease binding affinity to targets requiring polar interactions (e.g., enzymes with cationic active sites) .
N,N-Dimethyl-2-(thiophen-2-yl)benzo[d]oxazole-6-carboxamide (Compound 43)
  • Key Difference: Substitutes benzothiazole with benzo[d]oxazole and replaces the methanone-piperidine group with a carboxamide.
  • The carboxamide introduces hydrogen-bonding capacity, which may enhance target engagement in polar environments .
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1251580-12-7)
  • Key Difference : Replaces thiophene-2-yl with 3-methylisoxazole.
  • Impact : Isoxazole’s nitrogen and oxygen atoms create a more polar and hydrogen-bond-accepting profile compared to thiophene, possibly altering pharmacokinetic properties such as metabolic stability and distribution .

Modifications in the Piperidine/Piperazine Core

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
  • Key Difference : Uses piperazine instead of piperidine and adds a trifluoromethylphenyl group.
  • The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity .
1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone
  • Key Difference : Incorporates a hydroxypiperidine and trifluoromethylbenzothiazole.
  • Impact: The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration.

Functional Group Replacements

N-(4-Biphenyl-4-yl-thiazol-2-yl)-guanidine
  • Key Difference: Replaces the methanone-piperidine with a guanidine-biphenyl-thiazole system.
  • Impact : Guanidine’s high basicity and hydrogen-bonding capacity make it suitable for targeting acidic residues (e.g., aspartic proteases), but it may suffer from poor bioavailability due to high polarity .

Physicochemical and Spectroscopic Data Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key NMR Signals (δ, ppm) MS Data (Calculated/Experimental)
Target Compound C₁₇H₁₅N₂O₂S₂ 355.4 Not reported Aromatic protons: 7.2–8.5; Piperidine: 3.0–4.0 Not available
Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone C₁₈H₁₆N₂OS₂ 356.5 Not reported Similar aromatic signals; Piperidine: 2.8–3.8 Not available
Compound 43 (Benzo[d]oxazole analog) C₁₆H₁₃N₂O₂S 273.3 128–129 Aromatic: 7.1–8.3; CH₃ (NMR): 3.1 273.0698 / 273.0729
Compound 21 (Piperazine analog) C₁₈H₁₆F₃N₂OS 378.4 Not reported CF₃: 1.3–1.5; Piperazine: 2.5–3.5 Not available

Implications for Drug Design

  • Electron-Deficient Heterocycles : Benzothiazole and thiophene enhance interactions with electron-rich targets but may limit solubility.
  • Piperidine vs. Piperazine : Piperazine’s flexibility and basicity improve target engagement in polar environments, whereas piperidine offers a balance of rigidity and lipophilicity.
  • Substituent Effects : Trifluoromethyl groups improve metabolic stability, while hydroxyl groups enhance solubility at the cost of permeability .

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a benzo[d]thiazole moiety, and a thiophenyl group. This unique combination of functional groups suggests potential biological activity, making it an interesting subject in medicinal chemistry.

The molecular formula of this compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 316.44 g/mol. The structure features:

  • Piperidine Ring : Known for its role in modulating neurotransmitter systems.
  • Benzo[d]thiazole Group : Often associated with antimicrobial and anticancer activities.
  • Thiophenyl Moiety : Contributes to the compound's reactivity and potential pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety often exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways that regulate growth and apoptosis.

Cell Line IC50 Value (µM) Effect
MDA-MB-231 (Breast)19.9Inhibition of cell proliferation
MCF-7 (Breast)75.3Induction of apoptosis
COV318 (Ovarian)50.0Cell cycle arrest
OVCAR-3 (Ovarian)45.0Increased apoptosis

These values suggest that the compound may serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The piperidine ring is also linked to neuroprotective activities. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical mechanisms in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazole and evaluated their anticancer properties against multiple human cancer cell lines. The findings indicated that modifications to the piperidine moiety significantly enhanced antiproliferative effects, suggesting that structural optimization could yield more potent compounds .

Neuroprotective Research

Another study examined the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal injury. The results showed that certain compounds could reduce cell death and improve survival rates in neuronal cultures exposed to toxic agents .

Q & A

Basic: What are the common synthetic routes for this compound, and how are reaction efficiencies optimized?

Answer:
The synthesis typically involves coupling reactions between 4-(benzo[d]thiazol-2-yl)piperidine derivatives and thiophene-2-carbonyl intermediates. For example:

  • Key Step : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine (or analogous intermediates) with thiophene-derived carbonyl chlorides in polar solvents like DMF or ethanol under reflux (4–6 hours) .
  • Optimization : Reaction efficiency is enhanced by:
    • Molar Ratios : Equimolar reactant ratios to minimize side products .
    • Catalysts : Acidic or basic conditions (e.g., HCl or Et₃N) to accelerate coupling .
    • Purification : Recrystallization (ethanol or ethyl acetate) or column chromatography to isolate high-purity products (yields: 51–96%) .
  • Validation : HRMS and ¹H/¹³C NMR ensure structural fidelity, with <5 ppm mass error and δ 7.0–8.5 ppm aromatic proton signals .

Basic: What spectroscopic and analytical techniques confirm the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) are critical markers. For example, thiophene protons appear as doublets (δ 7.2–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅N₂O₂S₂: calculated 367.0584, observed 367.0581) .
  • Melting Points : Purity is confirmed by sharp melting ranges (e.g., 218–220°C for crystalline derivatives) .
  • Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must match theoretical values within ±0.4% .

Advanced: How can computational methods predict reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution in the benzo[d]thiazole-thiophene scaffold to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes or receptors). For example, docking poses in suggest hydrophobic interactions via the thiophene moiety .
  • ADMET Prediction : Software like Schrödinger or SwissADME estimates bioavailability, logP (~2.5–3.5), and metabolic stability .

Advanced: How are contradictory spectral or biological data resolved during analysis?

Answer:

  • Spectral Discrepancies :
    • HRMS Deviations : Recheck isotopic patterns (e.g., bromine or sulfur signatures) or recalibrate instrumentation .
    • NMR Signal Splitting : Impurities (e.g., unreacted intermediates) may split signals; repurify via gradient column chromatography .
  • Biological Activity Conflicts :
    • Dose-Response Curves : Replicate assays to rule out outliers (e.g., IC₅₀ variability in enzyme inhibition studies) .
    • Control Experiments : Test metabolites or degradation products (via HPLC) to confirm activity source .

Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Structural Modifications :
    • Solubility Enhancement : Introduce polar groups (e.g., -OH or -NH₂) via Mannich reactions or hydroxylation .
    • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
  • Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability .

Basic: What are critical intermediates in the synthesis, and how are they characterized?

Answer:

  • Intermediate 1 : 4-(Benzo[d]thiazol-2-yl)piperidine.
    • Synthesis : Piperidine derivatives react with 2-mercaptobenzothiazole under basic conditions .
    • Characterization : ¹H NMR shows piperidine protons (δ 3.0–4.0 ppm) and benzothiazole protons (δ 7.5–8.0 ppm) .
  • Intermediate 2 : Thiophene-2-carbonyl chloride.
    • Synthesis : Thiophene-2-carboxylic acid treated with SOCl₂ .
    • Validation : IR confirms carbonyl stretch (~1750 cm⁻¹) .

Advanced: How is regioselectivity controlled during functionalization of the benzothiazole ring?

Answer:

  • Directing Groups : Electron-withdrawing groups (e.g., -NO₂) at position 6 direct electrophilic substitution to position 4 .
  • Catalytic Systems : Pd-catalyzed C-H activation selectively functionalizes the benzothiazole’s ortho positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

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